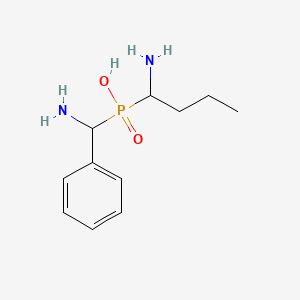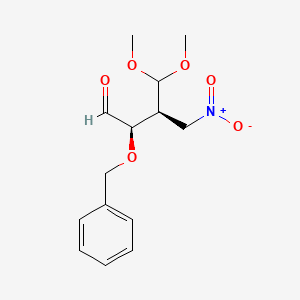
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound with a complex structure that includes benzyloxy, dimethoxy, and nitromethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multiple steps, starting from simpler precursors. One common approach is to use a benzyloxy-protected intermediate, which is then subjected to various chemical transformations to introduce the dimethoxy and nitromethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitromethyl group to an amine or other functional groups.
Substitution: The benzyloxy and dimethoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving nitro compounds.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemistry and functional groups.
作用機序
The mechanism by which (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, often through its functional groups. The benzyloxy and nitromethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the dimethoxy groups can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(methyl)butanal: Similar structure but lacks the nitro group, leading to different reactivity and applications.
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(hydroxymethyl)butanal:
Uniqueness
The presence of the nitromethyl group in (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal makes it unique compared to similar compounds. This group can participate in specific reactions and interactions that are not possible with other functional groups, making the compound valuable in certain synthetic and research applications.
特性
CAS番号 |
921935-28-6 |
|---|---|
分子式 |
C14H19NO6 |
分子量 |
297.30 g/mol |
IUPAC名 |
(2R,3S)-4,4-dimethoxy-3-(nitromethyl)-2-phenylmethoxybutanal |
InChI |
InChI=1S/C14H19NO6/c1-19-14(20-2)12(8-15(17)18)13(9-16)21-10-11-6-4-3-5-7-11/h3-7,9,12-14H,8,10H2,1-2H3/t12-,13-/m0/s1 |
InChIキー |
JLYIRJWMUNTNGZ-STQMWFEESA-N |
異性体SMILES |
COC([C@@H](C[N+](=O)[O-])[C@H](C=O)OCC1=CC=CC=C1)OC |
正規SMILES |
COC(C(C[N+](=O)[O-])C(C=O)OCC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

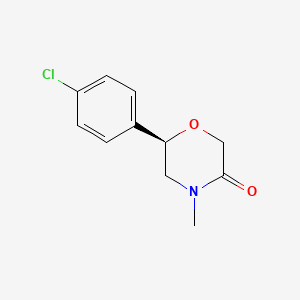
![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

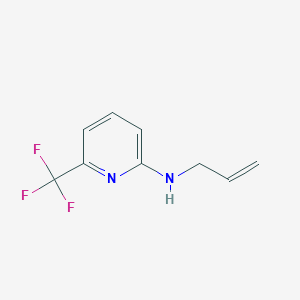
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
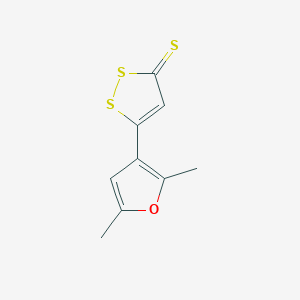
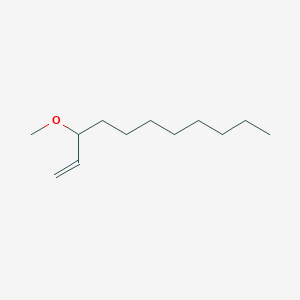
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
